
1-ethyl-1H-indole-3-carboxylic acid
Overview
Description
1-Ethyl-1H-indole-3-carboxylic acid (CAS: 132797-91-2) is an indole derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . Its structure consists of an indole core substituted with an ethyl group at the 1-position and a carboxylic acid moiety at the 3-position. The IUPAC name is 1-ethylindole-3-carboxylic acid, and its SMILES notation is CCN1C=C(C2=CC=CC=C21)C(=O)O .
This compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules. For example, it was employed in the preparation of rac-(2-(3,4-dimethoxybenzyl)piperidin-1-yl)(1-ethyl-1H-indol-3-yl)methanone, a dual orexin receptor antagonist . Safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H315, H319, H335), necessitating precautions during handling .
Preparation Methods
The synthesis of 1-ethyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones under acidic conditions . Another approach is the oxidation of 1-ethyl-1H-indole-3-aldehyde using alkaline potassium permanganate . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Condensation: The compound can participate in condensation reactions, forming more complex heterocyclic structures.
Scientific Research Applications
Medicinal Chemistry Applications
1-Ethyl-1H-indole-3-carboxylic acid has been investigated for its therapeutic potential, particularly as a pharmacological agent. Its derivatives are known to exhibit various biological activities:
- Antiplatelet Activity : Research has shown that indole derivatives can inhibit platelet aggregation, which is crucial for preventing thrombotic disorders. A study demonstrated that certain substituted indoles exhibited up to 100% inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and collagen . This suggests that this compound could serve as a lead compound for developing new antithrombotic medications.
- AMPK Activation : Another study highlighted the compound's role as a direct activator of AMP-activated protein kinase (AMPK), which is significant for metabolic regulation and has implications in treating conditions like diabetic nephropathy .
Agricultural Applications
The compound has also shown promise in agricultural research, particularly in enhancing plant disease resistance:
- Synergistic Effects with Jasmonic Acid : A study involving the combination of this compound with jasmonic acid demonstrated enhanced antifungal activity against wheat powdery mildew (Blumeria graminis). The optimal synergistic ratio was found to be 2:8 (3-ICA:JA), achieving a high synergistic coefficient of 22.95 . This indicates the potential use of this compound in developing natural fungicides.
Biochemical Research
In biochemistry, the compound serves as a valuable reagent in synthesizing various indole-based heterocycles:
- Synthesis of Glycine Receptor Ligands : It has been utilized in the synthesis of ligands targeting glycine receptors, which play essential roles in neurotransmission and could be relevant for neurological research .
Data Table of Applications
Mechanism of Action
The mechanism of action of 1-ethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. For example, indole derivatives can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at the 1-position and/or modifications to the carboxylic acid group. Below is a comparative analysis:
Solubility and Physicochemical Behavior
- This compound: Limited solubility data available, but analogous compounds show moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .
- 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid: Reported to dissolve slightly in chloroform and methanol .
- 1-Methyl-1H-indole-3-carboxylic acid : Likely more water-soluble due to smaller substituents, though exact data are sparse .
Biological Activity
1-Ethyl-1H-indole-3-carboxylic acid (1-EICA) is a compound that has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 1-EICA, its mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
1-EICA is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₁H₁₁NO₂
- Molecular Weight : Approximately 189.21 g/mol
- Structure : It features an indole ring system with an ethyl group at the 1-position and a carboxylic acid functional group at the 3-position.
Target Interactions
1-EICA interacts with various biological targets, primarily through its indole structure, which allows it to bind with high affinity to multiple receptors. This binding can lead to significant biochemical changes within cells, influencing various signaling pathways.
Biological Activities
Research has shown that indole derivatives, including 1-EICA, exhibit a range of biological activities:
- Antiviral : Inhibits viral replication mechanisms.
- Anticancer : Induces apoptosis in cancer cells.
- Anti-inflammatory : Reduces inflammation markers.
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Antidiabetic : Influences glucose metabolism.
Case Studies
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Antiviral Activity Against HIV
- A study demonstrated that derivatives of indole carboxylic acids could inhibit HIV integrase, with IC50 values as low as 0.13 μM for optimized compounds. The structural modifications at the C2 and C3 positions significantly enhanced activity, indicating the potential for 1-EICA derivatives in antiviral drug development .
-
Antimicrobial Properties
- Research indicated that 1-EICA exhibits notable antibacterial activity against various pathogens, making it a candidate for new antimicrobial agents .
Table 1: Summary of Biological Activities of 1-EICA
Pharmacokinetics
The pharmacokinetic properties of 1-EICA are crucial for understanding its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy of this compound in clinical settings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-ethyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A typical approach involves ester hydrolysis of ethyl-substituted indole precursors. For example, ethyl 1-(3-hydroxypropyl)-1H-indole-2-carboxylate derivatives can undergo saponification under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acids . Coupling reactions, such as phenol analogue coupling (e.g., using 4-chloro-3-methylphenol), are also employed to introduce substituents before hydrolysis . Optimization includes controlling pH, temperature, and reaction time to minimize side products.
Q. How is X-ray crystallography used to determine the structure of this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structural parameters using high-resolution data. For example, 5-fluoro-1H-indole-3-carboxylic acid was resolved with , requiring careful data collection (e.g., at 293 K) and parameter optimization . Data-to-parameter ratios >14:1 ensure reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?
- Methodological Answer : SAR studies focus on substituent effects. For instance:
- Ethyl group : Enhances lipophilicity (logP ~2.17), improving membrane permeability .
- Carboxylic acid : Critical for hydrogen bonding with enzymes (e.g., Mcl1 inhibitors ).
- Substituent positioning : Bromine at C6 (as in 6-bromo derivatives) increases steric bulk, affecting target binding .
Computational modeling (e.g., docking) and in vitro assays validate modifications.
Q. How can researchers resolve contradictions in crystallographic data for indole derivatives, such as disorder or twinning?
- Methodological Answer : SHELXD/SHELXE are robust for experimental phasing of disordered or twinned crystals . For example, high-resolution data (<1.0 Å) reduce ambiguity, while twin refinement (using HKLF5) models overlapping lattices. In cases of severe disorder, restraints (e.g., DFIX for bond lengths) stabilize refinement .
Q. What analytical techniques are most effective for characterizing purity and stability of this compound?
- Methodological Answer :
Properties
IUPAC Name |
1-ethylindole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUTEBEOYXQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395187 | |
Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132797-91-2 | |
Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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